N-(3-Morpholinopropyl) Gefitinib-D8
Description
Structure
3D Structure
Properties
Molecular Formula |
C29H37ClFN5O4 |
|---|---|
Molecular Weight |
582.1 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)-N-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propyl]quinazolin-4-amine |
InChI |
InChI=1S/C29H37ClFN5O4/c1-37-27-20-26-23(19-28(27)40-13-3-7-35-11-16-39-17-12-35)29(33-21-32-26)36(22-4-5-25(31)24(30)18-22)8-2-6-34-9-14-38-15-10-34/h4-5,18-21H,2-3,6-17H2,1H3/i9D2,10D2,14D2,15D2 |
InChI Key |
MCDVSKSUNKYMRM-KBEQTAFMSA-N |
Isomeric SMILES |
[2H]C1(C(OC(C(N1CCCN(C2=CC(=C(C=C2)F)Cl)C3=NC=NC4=CC(=C(C=C43)OCCCN5CCOCC5)OC)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2N(CCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl)OCCCN5CCOCC5 |
Origin of Product |
United States |
Medicinal Chemistry and Rational Design of N 3 Morpholinopropyl Gefitinib D8 Analogues
Strategic Design Principles for Gefitinib (B1684475) Derivatives
Modification of Quinazoline (B50416) Core and Side Chains
The quinazoline ring is a critical pharmacophore for EGFR inhibition, anchoring the molecule within the kinase's active site. nih.gov Modifications to this core and its pendant side chains are a primary focus in the design of new analogues.
The substitution pattern on the quinazoline ring, particularly at the 6- and 7-positions, significantly influences the molecule's activity and selectivity. nih.gov For instance, the methoxy (B1213986) group at the 7-position and the morpholinopropoxy side chain at the 6-position in Gefitinib are crucial for its binding affinity. newdrugapprovals.org The morpholine (B109124) moiety, in particular, can form hydrogen bonds and ionic interactions with amino acid residues in the solvent-accessible region of the kinase domain, such as Asp800. nih.gov
Research has shown that altering the length and nature of the alkoxy side chain can modulate the inhibitory potency. For example, derivatives with a three-carbon linker between the quinazoline core and the morpholine ring have demonstrated higher potency against certain cancer cell lines compared to those with a two-carbon linker. nih.gov This is attributed to the longer chain allowing for the formation of an additional hydrogen bond with Lys745 in the kinase domain. nih.gov
Furthermore, replacing the aniline (B41778) moiety at the 4-position of the quinazoline core with other aromatic or heteroaromatic rings has been explored to improve anti-tumor activity. nih.govnih.gov One study involved replacing the benzene (B151609) ring of Gefitinib with a benzothiophene (B83047) ring, leading to a new class of 4-benzothienyl amino quinazoline derivatives with markedly increased cytotoxicity against various cancer cell lines. nih.govnih.gov
The table below summarizes the impact of various modifications on the quinazoline core and side chains of Gefitinib analogues.
| Modification | Rationale | Observed Effect |
| Altering linker length between quinazoline and morpholine | Optimize interaction with the kinase domain | A three-carbon linker showed higher potency than a two-carbon linker. nih.gov |
| Replacement of the aniline ring with benzothiophene | Explore new chemical space and improve cytotoxicity | Increased cytotoxicity but decreased EGFR inhibitory activity. nih.gov |
| Introduction of a thiophene-2-ylmethanamine at C-4 | Increase conformational flexibility | Good antiproliferative activity, comparable to erlotinib. nih.gov |
Role of N-Alkylation and Heterocycle Incorporation (e.g., Morpholine, Triazole)
N-alkylation of the secondary amine in Gefitinib and the incorporation of different heterocyclic rings are key strategies to enhance the pharmacological profile of the analogues.
N-Alkylation: The secondary amine in the aniline portion of Gefitinib can be a site for metabolic modification. N-alkylation at this position can alter the drug's pharmacokinetic properties and receptor interactions. nih.gov For example, the synthesis of N-alkylated Gefitinib derivatives, such as gefitinib-NB and gefitinib-NP, has been shown to result in compounds with stronger cytotoxic activity compared to the parent drug. nih.gov The N-(3-Morpholinopropyl) group in the titular compound is an example of such N-alkylation, which can potentially influence the molecule's binding affinity and metabolic stability. elsevierpure.com
Heterocycle Incorporation: The introduction of various heterocyclic rings, such as morpholine and triazole, is a common strategy in drug design to improve properties like solubility, metabolic stability, and target binding.
Morpholine: The morpholine ring in Gefitinib is crucial for its activity. nih.gov Its replacement with other cyclic amines, such as piperazine (B1678402) or piperidine, has been shown to result in less potent EGFR inhibitors. nih.gov However, substituting the morpholine with a macrocyclic polyamine like 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) has led to a twofold increase in antiproliferative activity on A431 cells. nih.gov
Triazole: The 1,2,3-triazole moiety is a versatile building block in medicinal chemistry, known for its ability to form various non-covalent interactions and act as a bioisostere for other functional groups. mdpi.comnih.gov Incorporating a 1,2,3-triazole ring into the Gefitinib scaffold has yielded derivatives with potent anti-proliferative activity against several lung cancer cell lines. mdpi.comnih.gov These triazole-containing analogues can induce apoptosis and inhibit tumor cell migration. mdpi.com
The following table highlights the effects of incorporating different heterocyclic moieties into Gefitinib derivatives.
| Heterocycle | Rationale for Incorporation | Impact on Activity |
| Morpholine | Enhance solubility and form key interactions in the binding site | Crucial for high potency; replacement often leads to reduced activity. nih.gov |
| Piperazine | Modulate basicity and potential for additional interactions | Replacement of morpholine with piperazine led to less potent inhibitors. nih.gov |
| 1,2,3-Triazole | Introduce a rigid, polar group capable of diverse interactions | Derivatives showed potent antiproliferative activity and induced apoptosis. mdpi.comnih.govnih.gov |
Synthetic Methodologies for Gefitinib Analogues
The synthesis of Gefitinib analogues, including deuterated versions like N-(3-Morpholinopropyl) Gefitinib-D8, involves sophisticated multi-step organic synthesis routes and often requires specialized techniques for isotope incorporation.
Multi-Step Organic Synthesis Routes
The synthesis of Gefitinib and its analogues typically involves a convergent strategy where the quinazoline core and the aniline side chain are synthesized separately and then coupled in a later step. mdpi.comthieme-connect.deresearchgate.net
A common approach starts with a substituted anthranilic acid or a related precursor to construct the quinazoline ring system. nih.govresearchgate.net This often involves cyclization with a formylating agent like formamidine (B1211174) acetate. nih.gov The resulting quinazolinone is then chlorinated, typically with thionyl chloride or phosphorus oxychloride, to activate the 4-position for nucleophilic aromatic substitution. mdpi.comnih.govthieme-connect.de
The aniline moiety, often with specific halogen substitutions, is then coupled to the 4-chloroquinazoline (B184009) intermediate. nih.govthieme-connect.de The final steps usually involve the introduction or modification of the side chain at the 6- or 7-position of the quinazoline ring, for example, through an O-alkylation reaction with a suitable haloalkyl-morpholine derivative. elsevierpure.comgoogle.com
Several variations and improvements to the original synthesis of Gefitinib have been reported, aiming for higher yields, fewer steps, and the avoidance of hazardous reagents. thieme-connect.deresearchgate.net For instance, a four-step synthesis starting from 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) has been developed, which avoids chromatographic purifications and uses more practical reaction temperatures. thieme-connect.deresearchgate.net
Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, has emerged as a powerful tool for the synthesis of 1,2,3-triazole-containing Gefitinib derivatives. mdpi.com This method allows for the efficient and modular assembly of complex molecules from simpler building blocks.
Incorporation of Deuterium (B1214612) into the Chemical Scaffold
The synthesis of this compound involves the specific incorporation of deuterium atoms into the molecule. clearsynth.com Deuteration is a strategy used in medicinal chemistry to improve the pharmacokinetic profile of a drug. nih.gov The replacement of hydrogen with deuterium, its heavier and more stable isotope, can slow down metabolic processes that involve the cleavage of carbon-hydrogen bonds. nih.govyoutube.com
The introduction of deuterium can be achieved through various methods:
Using deuterated starting materials: This is a straightforward approach where one or more of the building blocks used in the synthesis already contain deuterium at the desired positions. youtube.com
Hydrogen isotope exchange (HIE) reactions: These reactions allow for the direct replacement of hydrogen with deuterium on a pre-formed molecule or an intermediate. acs.org This can be catalyzed by various transition metals or other reagents. acs.orgnih.gov For example, an efficient method for the deuteration of β-amino C-H bonds in N-alkylamine-based pharmaceuticals has been developed using a Lewis acidic catalyst and a deuterium source like acetone-d6. nih.gov
The precise location and level of deuterium incorporation are critical and are typically verified using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
The table below outlines some common methods for deuterium incorporation.
| Method | Description | Advantages | Challenges | | --- | --- | --- | | Deuterated Starting Materials | Synthesis begins with precursors already containing deuterium. youtube.com | Straightforward and controlled placement of deuterium. | Availability and cost of deuterated starting materials. nih.gov | | Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium on a substrate. acs.org | Can be applied late-stage in the synthesis. | May require harsh conditions and can sometimes lack regioselectivity. nih.gov |
Advanced Synthetic Techniques and Reaction Conditions
The synthesis of complex kinase inhibitors like Gefitinib analogues often benefits from the use of advanced synthetic techniques and carefully optimized reaction conditions.
Catalysis: Transition metal catalysis plays a significant role in many of the key bond-forming reactions. For example, palladium-catalyzed cross-coupling reactions are widely used for the formation of carbon-carbon and carbon-nitrogen bonds.
Ionic Liquids: In some synthetic routes, ionic liquids have been employed as reaction media or catalysts. For instance, trimethylammonium heptachlorodialuminate has been used for the selective demethylation of a dimethoxyquinazoline intermediate in a novel synthesis of Gefitinib. thieme-connect.deresearchgate.net
Phase Transfer Catalysis: This technique can be used to facilitate reactions between reactants in different phases, for example, in the N-alkylation of the secondary amine of Gefitinib. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in certain synthetic steps.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, purity, and safety, especially for large-scale synthesis.
The choice of reaction conditions, including solvent, temperature, and catalyst, is crucial for achieving high yields and purity while minimizing the formation of side products. For example, in the synthesis of Gefitinib, careful control of the O-alkylation step is necessary to avoid the formation of the N-alkylated impurity, N-(3-Morpholinopropyl) Gefitinib. elsevierpure.com The use of a transient trimethylsilyl (B98337) protecting group has been shown to be an effective strategy to minimize this side reaction. elsevierpure.com
Analytical Applications and Methodological Utility of Deuterated Gefitinib Analogues
Development of Bioanalytical Methods for Quantification
The development of robust and reliable bioanalytical methods is crucial for accurately measuring drug concentrations in biological matrices during preclinical and clinical studies. For gefitinib (B1684475) and its analogues, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity, selectivity, and speed. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
LC-MS/MS methods for the quantification of gefitinib typically involve separating the drug from other components in the biological sample using high-performance liquid chromatography (HPLC) and then detecting and quantifying it with a tandem mass spectrometer. nih.govresearchgate.netnih.gov The mass spectrometer is set to monitor a specific precursor-to-product ion transition for both the analyte (gefitinib) and its deuterated internal standard (e.g., Gefitinib-D8).
A typical LC-MS/MS method for gefitinib analysis might involve the following steps:
Sample Preparation: Extraction of gefitinib and the internal standard from the biological matrix (e.g., plasma, tissue homogenate) using techniques like protein precipitation or liquid-liquid extraction. texilajournal.comnih.gov
Chromatographic Separation: Separation on a reverse-phase HPLC column, such as a C18 column. researchgate.netbhu.ac.in The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.netijpbs.com
Mass Spectrometric Detection: Ionization of the eluted compounds using an electrospray ionization (ESI) source and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govnih.gov
The use of a deuterated internal standard like N-(3-Morpholinopropyl) Gefitinib-D8 is critical in these methods to ensure accuracy and precision by compensating for any variability in the analytical process. kcasbio.comtexilajournal.com
Role of Deuterated Analogues as Internal Standards in Preclinical Studies
In preclinical studies, where drug concentrations are often measured in complex biological matrices from animal models, the use of deuterated analogues as internal standards is paramount. kcasbio.comtexilajournal.com The variability in these matrices can be high, leading to significant matrix effects that can compromise the reliability of the data if not properly controlled. kcasbio.com
This compound serves as an ideal internal standard for the quantification of N-(3-Morpholinopropyl) Gefitinib in preclinical samples for several reasons:
Co-elution: It co-elutes with the unlabeled analyte during chromatography, ensuring that both experience the same matrix effects. texilajournal.com
Similar Ionization: It has virtually identical ionization efficiency to the analyte, meaning any suppression or enhancement of the signal will affect both compounds equally. scispace.com
Improved Precision and Accuracy: The use of a deuterated internal standard significantly improves the precision and accuracy of the quantification, leading to more reliable pharmacokinetic data. scispace.com
The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method submissions incorporate stable isotope-labeled internal standards, highlighting their importance in generating high-quality data for regulatory review. kcasbio.com
Application in Metabolic Fate Elucidation Studies (Methodological Focus)
Understanding how a drug is metabolized is a critical aspect of drug development. Deuterated analogues of drugs like gefitinib are powerful tools for elucidating metabolic pathways and assessing metabolic stability. musechem.comacs.org
Tracing Metabolic Pathways Using Deuterium (B1214612) Labels
By introducing a deuterium label at specific positions in the gefitinib molecule, researchers can trace the metabolic fate of the drug. nih.govnih.gov When the deuterated compound is incubated with liver microsomes, hepatocytes, or administered to an animal, the resulting metabolites will also contain the deuterium label. nih.govnih.gov
Mass spectrometry is used to identify these deuterated metabolites. The characteristic mass shift due to the presence of deuterium allows for the easy differentiation of drug-related material from endogenous compounds in the biological matrix. This approach helps in identifying the major sites of metabolism on the drug molecule. For instance, if a deuterium atom is placed on a methyl group and a metabolite is found without the deuterium label, it indicates that N-demethylation has occurred at that position. nih.gov
Intensive biotransformation studies of gefitinib using human hepatocytes have identified several phase I and phase II metabolites. nih.gov The primary phase I metabolic pathways for gefitinib include oxidative defluorination, N-dealkylation, and loss of the morpholine (B109124) ring. nih.gov The use of deuterated gefitinib analogues in such studies can provide more definitive information on the sequence and contribution of these different metabolic pathways.
Investigating Metabolic Stability in vitro (Methodological Aspects)
In vitro metabolic stability assays are routinely used in drug discovery to predict the in vivo clearance of a compound. youtube.com These assays typically involve incubating the drug with liver microsomes or hepatocytes and measuring the rate of its disappearance over time. nih.govyoutube.com
Deuteration can significantly impact the metabolic stability of a drug. juniperpublishers.comacs.org By strategically placing deuterium atoms at metabolically labile sites, the rate of metabolism at those positions can be slowed down due to the kinetic isotope effect. nih.govnih.gov This can lead to an increase in the half-life of the compound.
For example, if a particular position on the gefitinib molecule is identified as a primary site of metabolism, a deuterated analogue with the label at that position can be synthesized. nih.gov Comparing the in vitro metabolic stability of the deuterated analogue to the non-deuterated parent compound provides direct evidence of the metabolic importance of that site. If the deuterated analogue shows significantly slower clearance, it confirms that the labeled position is a major metabolic "soft spot." nih.govnih.gov This information is invaluable for designing new analogues with improved pharmacokinetic properties.
Preclinical Pharmacological and Molecular Mechanistic Research
In Vitro Cellular Models for Compound Evaluation
The preclinical assessment of novel therapeutic agents like N-(3-Morpholinopropyl) Gefitinib-D8 relies heavily on robust in vitro models that can predict clinical efficacy. These models range from traditional two-dimensional cell monolayers to more complex three-dimensional cultures that better mimic the in vivo tumor microenvironment.
Two-Dimensional Cell Line Assays
Two-dimensional (2D) cell line assays represent a foundational tool in cancer research for high-throughput screening and initial efficacy assessment of targeted therapies. In the context of evaluating EGFR inhibitors, a panel of non-small cell lung cancer (NSCLC) cell lines with varying EGFR mutation statuses is typically employed. For instance, cell lines such as HCC827 and PC-9, which harbor activating EGFR mutations (e.g., exon 19 deletions), are known to be highly sensitive to first-generation EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib (B1684475). Conversely, cell lines like A549, which have a wild-type EGFR, and NCI-H1975, which carries the T790M resistance mutation, are generally resistant. The evaluation of this compound in such assays would involve determining its half-maximal inhibitory concentration (IC50) across these cell lines to ascertain its potency and selectivity.
| Cell Line | EGFR Mutation Status | Expected Sensitivity to Gefitinib |
| HCC827 | Exon 19 Deletion | Sensitive |
| PC-9 | Exon 19 Deletion | Sensitive |
| A549 | Wild-Type | Resistant |
| NCI-H1975 | L858R and T790M | Resistant |
Three-Dimensional Cell Culture Systems and Organoids
To bridge the gap between 2D cell culture and in vivo conditions, three-dimensional (3D) cell culture systems and patient-derived organoids are increasingly utilized. These models recapitulate the complex cell-cell and cell-matrix interactions of a tumor, offering a more accurate prediction of a drug's therapeutic potential. Spheroid models, for example, can be generated from the aforementioned NSCLC cell lines. In these 3D structures, the efficacy of this compound would be assessed by measuring the reduction in spheroid volume or the induction of apoptosis within the spheroid core. Patient-derived organoids, which are grown from tumor tissue, offer an even more clinically relevant platform, preserving the genetic and phenotypic heterogeneity of the original tumor.
Molecular Interactions with EGFR and Downstream Pathways
Understanding the direct molecular interactions of this compound with its target, EGFR, and its subsequent effects on intracellular signaling is crucial for elucidating its mechanism of action.
Receptor Binding and Kinase Inhibition Assays
Biochemical assays are employed to quantify the direct interaction between this compound and the EGFR kinase domain. Kinase inhibition assays, often performed using purified recombinant EGFR protein, measure the ability of the compound to block the phosphorylation of a substrate peptide. The IC50 value derived from these assays provides a direct measure of the compound's inhibitory potency against the kinase. Competitive binding assays, such as those using a fluorescently labeled ATP-competitive probe, can determine the binding affinity (Kd) of the compound to the EGFR active site. These studies would be conducted on both wild-type EGFR and various mutant forms (e.g., L858R, exon 19 deletions, T790M) to characterize the compound's selectivity profile.
Modulation of Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt)
Upon activation, EGFR triggers several downstream signaling cascades that are critical for cell proliferation, survival, and differentiation. The two major pathways are the Ras-Raf-MEK-ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. The efficacy of this compound in blocking these pathways is typically evaluated in sensitive cell lines (e.g., HCC827) using techniques like Western blotting. Following treatment with the compound, cell lysates are probed with antibodies specific for the phosphorylated (i.e., activated) forms of key signaling proteins, such as ERK and Akt. A successful EGFR inhibitor will lead to a dose-dependent decrease in the levels of p-EGFR, p-ERK, and p-Akt.
Mechanisms of Resistance to EGFR-Targeted Therapies in Preclinical Settings
A major challenge in the clinical use of EGFR TKIs is the development of acquired resistance. Preclinical models are essential for understanding the underlying mechanisms and for developing strategies to overcome them. The most common mechanism of resistance to first-generation EGFR TKIs like Gefitinib is the acquisition of a secondary mutation in the EGFR gene, the T790M "gatekeeper" mutation. This mutation increases the affinity of the kinase for ATP, thereby reducing the potency of the inhibitor. Other resistance mechanisms include the amplification of the MET oncogene, which provides a bypass signaling pathway, and the activation of parallel signaling pathways such as the AXL receptor tyrosine kinase. The evaluation of this compound in preclinical models of acquired resistance, such as the NCI-H1975 cell line or in cell lines made resistant through chronic exposure to Gefitinib, would be critical to determine its activity against known resistance mechanisms.
Characterization of Acquired Resistance Mutations (e.g., T790M, C797S)
The development of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like Gefitinib is frequently driven by the emergence of secondary mutations within the EGFR gene. These mutations alter the drug-target interaction, rendering the inhibitor less effective.
The most prominent of these is the T790M mutation , a missense mutation in exon 20 of the EGFR gene. nih.govscispace.com This substitution of threonine (T) with a bulkier methionine (M) residue at position 790 acts as a "gatekeeper" mutation. nih.gov It sterically hinders the binding of first-generation TKIs, including Gefitinib, to the ATP-binding pocket of the EGFR kinase domain. scispace.commdpi.com Furthermore, the T790M mutation increases the affinity of the EGFR protein for ATP, its natural substrate, which further diminishes the relative binding affinity of competitive inhibitors like Gefitinib. targetedonc.com This mutation is identified in a significant portion of non-small cell lung cancer (NSCLC) patients who develop resistance to initial Gefitinib therapy. nih.govpharmgkb.org
Another critical resistance mutation is the C797S mutation , which involves the substitution of cysteine with serine at position 797. nih.gov This specific cysteine residue is crucial for the covalent and irreversible binding of third-generation EGFR-TKIs, such as osimertinib, which are often employed after resistance to first-generation agents like Gefitinib develops. mdpi.com The C797S mutation, therefore, represents a primary mechanism of acquired resistance to these later-line therapies. nih.govmdpi.com The therapeutic strategy against C797S-mediated resistance can be influenced by its allelic context with the T790M mutation. mdpi.com If the two mutations are located on separate alleles (in trans), a combination of first- and third-generation TKIs may be effective. mdpi.comnih.gov However, if they occur on the same allele (in cis), the cancer cells become resistant to all currently available EGFR-TKIs. mdpi.com
While T790M and C797S are the most studied, other mutations such as G724S in exon 18 have also been identified as potential resistance mechanisms. nih.gov
Table 1: Key Acquired Resistance Mutations to EGFR-TKIs
| Mutation | EGFR Domain Location | Mechanism of Resistance |
|---|---|---|
| T790M | Exon 20 (Kinase Domain) | Acts as a "gatekeeper" mutation, sterically hindering drug binding and increasing the receptor's affinity for ATP, which outcompetes the inhibitor. mdpi.comtargetedonc.com |
| C797S | Exon 20 (Kinase Domain) | Prevents the covalent binding of irreversible (third-generation) EGFR-TKIs to the cysteine residue at position 797. nih.govmdpi.com |
| G724S | Exon 18 (P-loop) | May induce a conformational change in the glycine-rich loop, interfering with inhibitor binding. nih.gov |
Alternative Pathway Activation in Resistance Phenotypes (e.g., MET Amplification)
Beyond secondary mutations in the EGFR gene itself, tumor cells can develop resistance to Gefitinib by activating alternative or "bypass" signaling pathways. This allows the cell to maintain pro-growth and survival signals despite the effective blockade of EGFR.
A primary example of this phenomenon is the amplification of the MET proto-oncogene . nih.govaacrjournals.org MET amplification leads to the overexpression and subsequent activation of the MET receptor tyrosine kinase. h1.conih.gov This heightened MET signaling can then drive downstream pathways, most notably the PI3K/Akt pathway, through the activation of another receptor, ERBB3 (HER3). h1.conih.gov This EGFR-independent activation of ERBB3 and PI3K effectively bypasses the therapeutic blockade imposed by Gefitinib, leading to sustained cell proliferation and survival. aacrjournals.orgh1.co Studies have shown that MET amplification is present in a substantial fraction of lung cancer specimens that have acquired resistance to Gefitinib or erlotinib. h1.conih.gov
Other bypass tracks that have been implicated in Gefitinib resistance include the activation of signaling through AXL, the Hedgehog pathway, and the Insulin-like Growth Factor 1 Receptor (IGF-1R). nih.gov These pathways can similarly activate downstream effectors like PI3K/Akt or MAPK, ensuring the cell's survival and rendering the specific inhibition of EGFR insufficient. nih.gov
Table 2: Alternative Resistance Pathways to Gefitinib
| Pathway | Key Molecules | Downstream Effect |
|---|---|---|
| MET Amplification | MET, ERBB3 (HER3) | Drives ERBB3-dependent activation of the PI3K/Akt pathway, bypassing the need for EGFR signaling. h1.conih.gov |
| IGF-1R Signaling | IGF-1R | Activation of downstream survival pathways, conferring resistance to EGFR-TKIs. aacrjournals.org |
| AXL Activation | AXL Receptor Tyrosine Kinase | Promotes cell survival and proliferation through various downstream pathways when EGFR is inhibited. nih.gov |
Cellular and Molecular Strategies to Overcome Resistance in Preclinical Models
Preclinical research has been instrumental in identifying and testing strategies to counteract Gefitinib resistance. These approaches are tailored to the specific molecular mechanism driving the resistance.
For resistance mediated by MET amplification , a logical strategy is the dual inhibition of both EGFR and MET. Preclinical findings have supported this approach, and it has been translated into clinical trials. For instance, the combination of the MET inhibitor tepotinib (B1684694) with Gefitinib has shown promising efficacy in patients with EGFR-mutant NSCLC who developed resistance due to MET amplification. aacrjournals.org Another preclinical study suggested that combining Gefitinib with the oral fluoropyrimidine S-1 could overcome resistance in NSCLC cell lines with MET amplification. aacrjournals.org
To overcome resistance driven by the T790M mutation , second- and third-generation EGFR-TKIs were developed. These agents are designed to effectively inhibit the T790M-mutant EGFR. mdpi.com
In cases of resistance not attributable to T790M, other molecular vulnerabilities have been explored. In a preclinical model of lung cancer brain metastasis that acquired Gefitinib resistance, a combination of Gefitinib with Bcl-2 inhibitors (ABT-263 or ABT-199) demonstrated a remarkable synergistic effect. nih.govnih.gov This combination led to decreased phosphorylation of Erk1/2 and increased levels of cleaved-caspase-3, indicating the induction of apoptosis. nih.govnih.gov In other models, acquired resistance was associated with an epithelial-to-mesenchymal transition (EMT) phenotype and persistent Akt activation; here, knockdown of the transcription factor Twist1 was shown to re-sensitize resistant cells to Gefitinib. researchgate.net Furthermore, pretreatment with histone deacetylase (HDAC) inhibitors has been shown to augment the response to Gefitinib in resistant cell lines, potentially by restoring the expression of E-cadherin. ascopubs.org
Table 3: Preclinical Strategies to Overcome Gefitinib Resistance
| Resistance Mechanism | Therapeutic Strategy | Key Findings in Preclinical Models |
|---|---|---|
| MET Amplification | Dual inhibition of MET and EGFR | Combination of tepotinib and Gefitinib shows promising efficacy. aacrjournals.org Addition of S-1 to Gefitinib also shows potential. aacrjournals.org |
| Acquired Resistance (Non-T790M) | Inhibition of anti-apoptotic proteins | Combination with Bcl-2 inhibitors (ABT-263/ABT-199) overcomes resistance in vitro by inducing apoptosis. nih.govnih.gov |
| EMT/Persistent Akt Activation | Targeting EMT regulators | Knockdown of Twist1 enhances sensitivity to Gefitinib by reversing EMT and downregulating p-Akt. researchgate.net |
| Loss of E-cadherin | Epigenetic modification | Pre-treatment with HDAC inhibitors augments response to Gefitinib in resistant cells. ascopubs.org |
Ex Vivo and In Vivo Preclinical Models for Mechanistic Studies
To investigate the complex mechanisms of drug action and resistance, researchers rely on sophisticated preclinical models that can recapitulate human disease. Ex vivo and in vivo models are essential for studying tumor evolution under drug pressure in a biologically relevant context.
Patient-Derived Xenograft (PDX) Models
PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. youtube.comyoutube.com These models are highly valued because they largely preserve the histological and genetic characteristics of the original human tumor, including its heterogeneity. nih.govyoutube.com This fidelity makes them superior to traditional cell line-derived xenografts for studying drug sensitivity and resistance. nih.gov
In the context of Gefitinib research, PDX models have been used to effectively model the emergence of acquired resistance. In one study, an EGFR-mutant NSCLC PDX model was treated continuously with Gefitinib, leading to the development of resistant tumors. nih.gov Subsequent molecular analysis of these resistant clones using whole-exome sequencing and reverse phase protein arrays identified novel potential resistance-associated mutations and revealed the upregulation of proteins like Axl and phospho-NFκB, providing new insights into escape mechanisms. nih.gov Other work has successfully established NSCLC PDX models with EGFR mutations that were initially sensitive to Gefitinib, and then used these models to induce and study resistance, which was found to be associated with an epithelial-to-mesenchymal transition. nih.gov
Genetically Engineered Mouse Models (GEMMs)
GEMMs are mice that have been engineered to carry specific genetic alterations that cause them to spontaneously develop tumors that closely mimic human cancer. aacrjournals.org These models are particularly powerful for studying tumor initiation, progression, and the impact of the tumor microenvironment and immune system on therapeutic response. aacrjournals.orgnih.gov
Seminal work in the field involved the creation of transgenic mice that express human EGFR mutants (L858R or exon 19 deletions) in their lung cells. nih.gov These mice develop lung adenocarcinomas that are dependent on the mutant EGFR for survival. Treatment of these mice with an EGFR-TKI resulted in rapid and dramatic tumor regression, providing crucial in vivo validation for the "oncogene addiction" hypothesis and the efficacy of targeting mutant EGFR. nih.gov GEMMs have also been used to model acquired resistance, showing that tumors in these mice can develop the same resistance-conferring mutations found in human patients. aacrjournals.org More advanced GEMMs are now being used to explore complex interactions, such as the requirement of a host adaptive immune response for achieving a durable therapeutic effect from EGFR-TKIs. nih.gov
Table 4: Preclinical Models in Gefitinib Resistance Research
| Model Type | Specific Model Example/Application | Key Finding/Advantage |
|---|---|---|
| Patient-Derived Xenograft (PDX) | Continuous in vivo Gefitinib treatment of an EGFR-mutant NSCLC PDX. nih.gov | Modeled the emergence of acquired resistance and enabled the identification of novel resistance-associated mutations (e.g., NOMO2, ARHGEF5) and pathway alterations (Axl, NFκB). nih.gov |
| Patient-Derived Xenograft (PDX) | Establishment of EGFR-mutant PDX from patient tumors. nih.gov | Confirmed that PDX models retain the genetic and histological features of the original tumor and can be used to study induced resistance mechanisms like EMT. nih.gov |
| Genetically Engineered Mouse Model (GEMM) | Transgenic mice expressing EGFR L858R or Exon 19 deletion mutants in the lung. nih.gov | Demonstrated that tumors are dependent on mutant EGFR for survival ("oncogene addiction") and regress upon TKI treatment, validating the therapeutic strategy. nih.gov |
| Genetically Engineered Mouse Model (GEMM) | EGFR-mutant lung cancer GEMMs in immunocompetent vs. immunodeficient mice. nih.gov | Revealed that a durable response to TKI treatment requires an adaptive immune response from the host. nih.gov |
Table 5: Table of Mentioned Chemical Compounds
| Compound Name | Type/Class |
|---|---|
| Gefitinib | First-Generation EGFR Tyrosine Kinase Inhibitor |
| This compound | Deuterated derivative of a Gefitinib analog |
| Erlotinib | First-Generation EGFR Tyrosine Kinase Inhibitor |
| Osimertinib (AZD9291) | Third-Generation EGFR Tyrosine Kinase Inhibitor |
| Tepotinib | MET Tyrosine Kinase Inhibitor |
| S-1 | Oral Fluoropyrimidine Chemotherapy |
| ABT-263 (Navitoclax) | Bcl-2 Family Inhibitor |
| ABT-199 (Venetoclax) | Selective Bcl-2 Inhibitor |
| Cisplatin | Platinum-based Chemotherapy |
| Etoposide | Topoisomerase II Inhibitor |
| Afatinib | Second-Generation EGFR Tyrosine Kinase Inhibitor |
| Paclitaxel | Taxane Chemotherapy |
| Carboplatin | Platinum-based Chemotherapy |
| Gemcitabine | Nucleoside Analog Chemotherapy |
Advanced Research Methodologies and Future Directions
Integration of Computational Approaches in Drug Design
Computational tools have become indispensable in modern drug discovery, providing deep insights into the molecular interactions that define a drug's behavior and efficacy. For a specialized compound such as N-(3-Morpholinopropyl) Gefitinib-D8, these approaches are vital for predicting its interaction with its biological target and for rationally designing improved analogues.
Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a ligand, like this compound, and its target protein. The parent compound, Gefitinib (B1684475), is a well-known inhibitor of the epidermal growth factor receptor (EGFR) kinase domain, a key driver in certain cancers like non-small cell lung cancer. researchgate.netnih.gov
Molecular docking predicts the preferred orientation and binding affinity of the compound within the ATP-binding pocket of EGFR. researchgate.netnih.gov These simulations can highlight critical interactions such as hydrogen bonds and hydrophobic contacts. The addition of the N-(3-Morpholinopropyl) group and the strategic placement of eight deuterium (B1214612) atoms can subtly alter these interactions compared to Gefitinib. The morpholinopropyl moiety may form new hydrogen bonds or van der Waals interactions, potentially enhancing binding affinity or altering selectivity.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a group of compounds and their biological activity. nih.gov For Gefitinib analogues, QSAR models can be developed to predict their inhibitory potency against EGFR based on a wide array of molecular descriptors. nih.govjcvi.orgnih.gov
Developing a robust QSAR model involves correlating these descriptors with the experimentally measured activity (such as IC50 values) of a training set of known Gefitinib analogues. nih.gov Once validated, this model can be used to predict the activity of novel, unsynthesized compounds like this compound, helping to prioritize which candidates should be synthesized and tested in the lab. This approach accelerates the discovery of new and potentially more effective EGFR inhibitors by allowing for the virtual screening of large chemical libraries. nih.gov
Emerging Preclinical Technologies for Compound Evaluation
The transition from computational design to real-world biological testing requires advanced preclinical models that can accurately predict human responses. Emerging technologies are providing more physiologically relevant and higher-throughput platforms for evaluating compounds like this compound.
Organ-on-a-chip (OOC) systems are microfluidic devices containing living cells that mimic the structure and function of human organs. mdpi.comnih.gov These platforms offer a more physiologically relevant environment for preclinical drug evaluation compared to traditional 2D cell cultures. mdpi.comscispace.com For a compound like this compound, a "lung-on-a-chip" could be used to assess its efficacy against non-small cell lung cancer cells in a 3D microenvironment that includes other cell types like vascular endothelial cells. nih.gov
These systems are particularly valuable for studying drug metabolism. nih.gov By connecting a lung cancer chip with a "liver-on-a-chip," researchers can investigate how the compound is metabolized and assess both its anti-tumor effects and potential toxicity simultaneously. This is especially relevant for this compound, as deuteration is specifically intended to alter its metabolic profile by strengthening carbon-hydrogen bonds, which can slow down metabolism by enzymes like cytochrome P450. nih.govresearchgate.net OOCs provide a powerful tool to study these metabolic changes in a human-relevant system. nih.gov
High-throughput screening (HTS) enables the rapid, automated testing of thousands of chemical compounds for a specific biological activity. nih.govtechnologynetworks.com In the context of this compound, HTS can be used to screen it against a broad panel of cancer cell lines to determine its spectrum of activity and identify potential new therapeutic indications. nih.govdrugdiscoverytrends.com
An advanced form of this technology, high-content screening (HCS), combines HTS with automated microscopy and image analysis. This provides detailed, quantitative data on a compound's effects on various cellular parameters, including cell cycle progression, apoptosis, and specific signaling pathways. For this compound, HCS can confirm its on-target inhibition of the EGFR pathway and simultaneously identify any potential off-target effects, offering a comprehensive profile of its cellular mechanism of action. researchgate.net
Future Perspectives in Gefitinib-Based Research and Deuterated Compounds
The development of this compound highlights a strategic effort to enhance the properties of an established and effective cancer therapy. Future research in this area is poised to follow several key trajectories. A major focus remains on overcoming the challenge of acquired resistance to EGFR inhibitors, often driven by secondary mutations in the EGFR gene. nih.gov The design of next-generation analogues that can effectively inhibit these resistant forms of EGFR is a critical goal.
The "deuterium switch" strategy, where hydrogen atoms at sites of metabolic vulnerability are replaced with deuterium, is a growing trend in drug development. nih.gov This modification can slow down drug metabolism, potentially leading to a longer half-life, improved therapeutic efficacy, and a more convenient dosing schedule. nih.govresearchgate.net The success of approved deuterated drugs has validated this approach, and it is expected that more deuterated compounds will enter clinical development for various diseases, including cancer. nih.govmarketresearchcommunity.com
Furthermore, the future of cancer therapy lies in combination treatments. nih.gov Research will increasingly explore the synergistic effects of combining targeted therapies like Gefitinib and its deuterated analogues with other modalities such as immunotherapy, chemotherapy, or inhibitors of other signaling pathways. nih.gov Identifying the most effective and least toxic combinations will be a key area of investigation, driven by the advanced preclinical models and screening technologies discussed previously.
Development of Advanced Preclinical Models for Pathway Validation
To investigate the complex mechanisms of drug resistance and to test novel therapeutic strategies, researchers rely on a variety of advanced preclinical models. These models are indispensable for validating the role of specific signaling pathways in resistance and for evaluating the efficacy of next-generation inhibitors.
Types of Advanced Preclinical Models:
Genetically Engineered Mouse Models (GEMMs): These models are engineered to carry specific genetic alterations, such as EGFR mutations (e.g., L858R, exon 19 deletions) and resistance mutations (e.g., T790M), that are found in human cancers. mdpi.com They allow for the study of tumor development and therapeutic response in a more physiologically relevant context.
Patient-Derived Xenografts (PDXs): PDX models are created by implanting tumor tissue from a patient directly into an immunodeficient mouse. These models are thought to better recapitulate the heterogeneity and molecular characteristics of the original human tumor, making them valuable for personalized medicine research.
Cell Line-Derived Xenografts (CDXs): In this more traditional model, human cancer cell lines with known genetic profiles are injected into mice. These models are useful for initial efficacy testing of new drugs.
3D Organoid Cultures: Tumor organoids are three-dimensional cultures derived from patient tumors that can be grown in the laboratory. They mimic the architecture and cellular composition of the original tumor and are increasingly used for drug screening and to study resistance mechanisms.
The table below provides an overview of different preclinical models and their applications in EGFR TKI resistance research.
| Preclinical Model | Key Features | Applications in Resistance Research |
| Genetically Engineered Mouse Models (GEMMs) | - Tumors arise in the native organ. - Intact immune system (in some models). - Can model specific genetic mutations. mdpi.com | - Studying the development of resistance in vivo. - Evaluating the efficacy of new drugs against resistant tumors. - Investigating the role of the tumor microenvironment in resistance. |
| Patient-Derived Xenografts (PDXs) | - High fidelity to the original human tumor. - Preserve tumor heterogeneity. | - Testing drug sensitivity in a personalized manner. - Identifying biomarkers of response and resistance. - Studying the evolution of resistance under drug pressure. |
| Cell Line-Derived Xenografts (CDXs) | - High reproducibility. - Genetically well-characterized. | - Initial in vivo screening of novel compounds. - Studying the effect of specific gene knockouts or overexpression on resistance. |
| 3D Organoid Cultures | - Recapitulate tumor architecture and cell-cell interactions. - Amenable to high-throughput screening. | - High-throughput drug screening against resistant tumors. - Investigating the early cellular events leading to resistance. |
In all these preclinical models, pharmacokinetic and pharmacodynamic (PK/PD) studies are essential to understand the relationship between drug exposure, target inhibition, and therapeutic response. The use of deuterated internal standards like this compound is standard practice in the bioanalytical methods employed in these studies to ensure the generation of robust and reliable data. nih.govclearsynth.comkcasbio.com This, in turn, allows for the accurate validation of signaling pathways involved in resistance and the confident assessment of novel therapeutic interventions.
Q & A
Q. How can researchers validate the absence of isotopic exchange in deuterated analogs under physiological conditions?
- Methodological Answer : Incubate the compound in deuterium-depleted buffers (pH 7.4, 37°C) and analyze over 24–72 hours using LC-HRMS. Detect proton back-exchange by monitoring mass shifts (e.g., m/z 582.136 → 574.087). Use kinetic modeling to estimate exchange rates and validate label stability .
Notes for Methodological Rigor
- Data Contradiction Analysis : If conflicting stability or binding data arise, replicate studies under controlled conditions (e.g., humidity, temperature) and validate using orthogonal assays (e.g., thermal gravimetric analysis for degradation, isothermal titration calorimetry for binding) .
- Theoretical Frameworks : Link studies to kinase inhibition mechanisms (EGFR) or deuterium isotope effects to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
